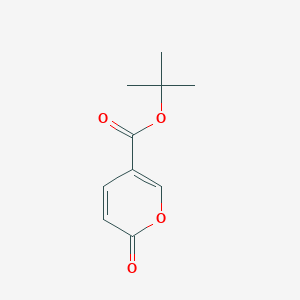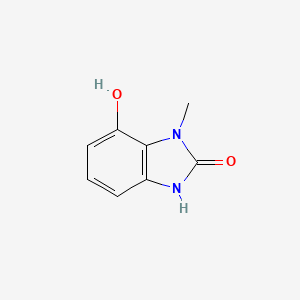![molecular formula C19H26N2O6 B13987394 cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)
cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino and carboxyl groups using benzyloxycarbonyl and tert-butoxycarbonyl groups, respectively. Common reagents used in these steps include N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to participate in further chemical reactions. These protecting groups help in the selective modification of functional groups, facilitating the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-1-[(Benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
The uniqueness of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid lies in its dual protecting groups, which provide versatility in synthetic applications. The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C19H26N2O6 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-15-9-14(16(22)23)10-21(11-15)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23) |
InChI-Schlüssel |
HDSNVAURSXRRHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


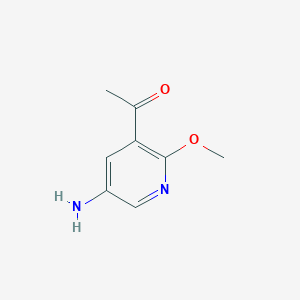



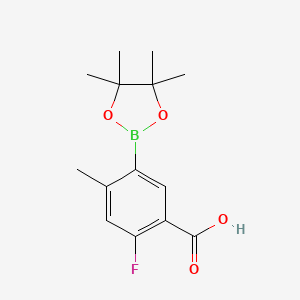
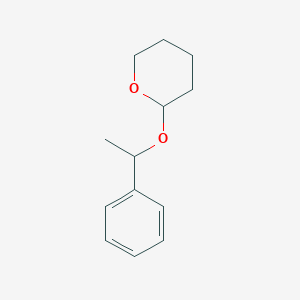


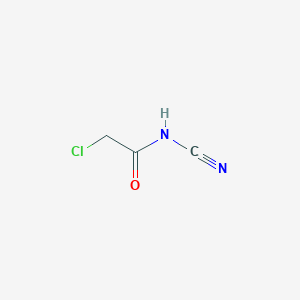
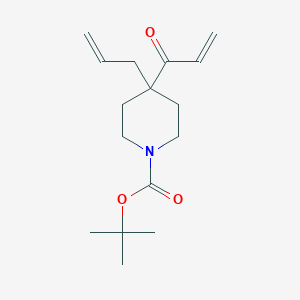
![tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B13987364.png)

